molecular formula C7H5ClINO B3031864 4-Chloro-3-iodobenzamide CAS No. 791137-24-1

4-Chloro-3-iodobenzamide

Cat. No. B3031864
Key on ui cas rn: 791137-24-1
M. Wt: 281.48 g/mol
InChI Key: DTCJMBKOAKXIQD-UHFFFAOYSA-N
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Patent
US07759337B2

Procedure details

4-chloro-3-iodobenzoic acid (2.09 g, 7.40 mmol) was suspended in thionyl chloride (0.540 mL, 7.40 mmol) and heated to 70° C. for 3 h before it was concentrated and azeotropically dried with toluene. The concentrate was dissolved in ammonia, 0.5 M in 1,4-dioxane (92.5 mL, 37.0 mmol) to which diisopropylethylamine (6.44 mL, 37.0 mmol) was added and it was stirred at RT for 3 h. The mixture was diluted with 100 mL of ethyl acetate, added to a separation funnel, partitioned with sodium bicarbonate (saturated, aqueous), washed 4 times with 50 mL of sodium bicarbonate (saturated, aqueous), separated, dried over sodium sulfate, and concentrated in vacuo to give the title compound. MS (ES+): 282 (M+H)+.
Quantity
2.09 g
Type
reactant
Reaction Step One
Quantity
0.54 mL
Type
reactant
Reaction Step Two
Quantity
92.5 mL
Type
reactant
Reaction Step Three
Quantity
6.44 mL
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:10]=[CH:9][C:5]([C:6](O)=[O:7])=[CH:4][C:3]=1[I:11].S(Cl)(Cl)=O.O1CCOCC1.C([N:25](C(C)C)CC)(C)C>C(OCC)(=O)C>[Cl:1][C:2]1[CH:10]=[CH:9][C:5]([C:6]([NH2:25])=[O:7])=[CH:4][C:3]=1[I:11]

Inputs

Step One
Name
Quantity
2.09 g
Type
reactant
Smiles
ClC1=C(C=C(C(=O)O)C=C1)I
Step Two
Name
Quantity
0.54 mL
Type
reactant
Smiles
S(=O)(Cl)Cl
Step Three
Name
Quantity
92.5 mL
Type
reactant
Smiles
O1CCOCC1
Name
Quantity
6.44 mL
Type
reactant
Smiles
C(C)(C)N(CC)C(C)C
Step Four
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Stirring
Type
CUSTOM
Details
it was stirred at RT for 3 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
was concentrated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
azeotropically dried with toluene
DISSOLUTION
Type
DISSOLUTION
Details
The concentrate was dissolved in ammonia
ADDITION
Type
ADDITION
Details
added to a separation funnel
CUSTOM
Type
CUSTOM
Details
partitioned with sodium bicarbonate (saturated, aqueous)
WASH
Type
WASH
Details
washed 4 times with 50 mL of sodium bicarbonate (saturated, aqueous)
CUSTOM
Type
CUSTOM
Details
separated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
ClC1=C(C=C(C(=O)N)C=C1)I

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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